molecular formula C10H11FN2O B2581854 1-(6-fluoro-2-pyridinyl)tetrahydro-4(1H)-pyridinone CAS No. 339096-62-7

1-(6-fluoro-2-pyridinyl)tetrahydro-4(1H)-pyridinone

Cat. No. B2581854
CAS RN: 339096-62-7
M. Wt: 194.209
InChI Key: VDABBWFIBCXQRU-UHFFFAOYSA-N
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Description

“1-(6-fluoro-2-pyridinyl)tetrahydro-4(1H)-pyridinone” is a chemical compound with the empirical formula C10H11FN2O . It has a molecular weight of 194.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor or intermediate in the synthesis of complex heterocyclic structures, demonstrating its versatility in organic synthesis. For example, studies have explored the conversion of pyrazinones into sulfolene pyridinones, which then act as precursors for pyridinone ortho-quinodimethanes. These intermediates are trapped in situ with dienophiles, enabling the synthesis of diverse heterocyclic compounds through Diels–Alder reactions (Govaerts et al., 2002).

Fluorescent Sensing

This compound and its derivatives have shown potential in the development of fluorescent sensors. A study focused on designing a heteroatom-containing organic fluorophore, showcasing how intramolecular charge transfer (ICT) effects enable the compound to act as a reversible fluorescent pH sensor. This application is significant in both solution and solid states, providing a tool for detecting acidic and basic organic vapors (Yang et al., 2013).

Molecular Structure Analysis

Research has also been conducted on the structural analysis of related compounds, shedding light on their conformation, molecular packing, and intermolecular interactions. For instance, a study on tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and how they are influenced by different substituents, providing valuable information for the design of new molecules (Sagar et al., 2017).

High-Throughput Synthesis

Another application includes the efficient synthesis of pyridine derivatives through one-pot reactions. These methodologies enable the modular synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, highlighting the compound's role in facilitating diverse chemical syntheses under metal-free conditions (Song et al., 2016).

Thermal and Fluorescent Properties of Polyimides

The compound's derivatives have been used to synthesize new polyimides with high glass transition temperatures and thermal stability. These polyimides exhibit unique UV–vis absorption bands and strong orange fluorescence upon protonation, indicating their potential in materials science for applications requiring thermal stability and fluorescent properties (Wang et al., 2008).

properties

IUPAC Name

1-(6-fluoropyridin-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABBWFIBCXQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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